molecular formula C15H14ClNO3 B14342180 Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- CAS No. 95612-67-2

Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-

Cat. No.: B14342180
CAS No.: 95612-67-2
M. Wt: 291.73 g/mol
InChI Key: UKKKAEPHIFNBQU-UHFFFAOYSA-N
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Description

Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-: is a synthetic organic compound characterized by the presence of a pentanamide group attached to a naphthalene ring system. This compound is notable for its unique structural features, which include a chlorine atom and two oxo groups on the naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- typically involves the reaction of 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenylamine with pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-.

Chemical Reactions Analysis

Types of Reactions: Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s chlorine and oxo groups play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-
  • N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-4-{2-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide

Comparison:

  • Structural Differences: While similar compounds may share the pentanamide or naphthalene core, variations in substituents (e.g., methyl groups, additional aromatic rings) lead to differences in chemical properties and reactivity.
  • Unique Features: Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
  • Applications: The unique structural features of Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- make it suitable for specific applications that may not be feasible with other similar compounds.

Properties

CAS No.

95612-67-2

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)pentanamide

InChI

InChI=1S/C15H14ClNO3/c1-2-3-8-11(18)17-13-12(16)14(19)9-6-4-5-7-10(9)15(13)20/h4-7H,2-3,8H2,1H3,(H,17,18)

InChI Key

UKKKAEPHIFNBQU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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